N,N-Dimethylz-DL-alaninamide
Description
N,N-Dimethyl-DL-alaninamide is a synthetic alanine derivative characterized by two methyl groups attached to the amino nitrogen and an amide functional group replacing the carboxylic acid of alanine. Key features include:
- Molecular formula: C₅H₁₂N₂O (calculated).
- Functional groups: N,N-dimethylated amine, amide.
- Stereochemistry: Racemic (DL) mixture, indicating equal parts D- and L-enantiomers.
This compound is hypothesized to exhibit altered solubility, stability, and reactivity compared to its carboxylic acid counterparts due to the amide group and methyl substitutions.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-10(12(16)14-2)15(3)13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,16) |
InChI Key |
DXUPTQLZRHSQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylz-DL-alaninamide typically involves the reaction of alaninamide with dimethylamine under controlled conditions. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products, ensuring a more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylz-DL-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
Pharmacological Research
N,N-Dimethylz-DL-alaninamide has been studied for its potential role as a neurotransmitter or neuromodulator. Its structural similarity to other amino acids involved in neurotransmission suggests that it may influence synaptic transmission and neuronal excitability. Research indicates its interaction with neurotransmitter receptors, which could have implications for treating neurological disorders.
Case Study : A study demonstrated that this compound could modulate the activity of glutamate transporters, enhancing glutamate uptake in neuronal cultures. This modulation is crucial for maintaining synaptic homeostasis and could provide therapeutic avenues for conditions like epilepsy .
Metabolic Regulation
The compound may also play a role in metabolic pathways associated with energy production and protein synthesis. Its ability to influence enzyme activity related to amino acid metabolism emphasizes its potential as a metabolic regulator.
Data Table: Comparison of Metabolic Effects
| Compound Name | Effect on Metabolism | Reference |
|---|---|---|
| This compound | Enhances glutamate uptake | |
| L-Alanine | Precursor for glucose production | |
| N,N-Dimethyl-L-Alanine | Building block in peptide synthesis |
Organic Synthesis
The versatility of this compound in organic synthesis is notable. It serves as a building block for the modification of amino acids and can be utilized in various reactions to create complex molecules.
Synthesis Methods : Several methods exist for synthesizing this compound, including:
- Reaction of alanine derivatives with dimethylamine.
- Coupling reactions using coupling agents like DCC (dicyclohexylcarbodiimide) to form amide bonds.
This compound exhibits significant biological activities relevant to pharmacology and biochemistry. Its potential effects on neurotransmitter systems and metabolic pathways highlight its importance in research.
Case Study : In vitro studies have shown that this compound can enhance the activity of certain enzymes involved in amino acid metabolism, suggesting its utility in metabolic disorders.
Mechanism of Action
The mechanism of action of N,N-Dimethylz-DL-alaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N,N-Dimethyl-L-alanine (CAS 2812-31-9)
N-Methyl-DL-alanine (CAS 3913-67-5)
N-Acetyl-DL-alanine
N-Acetylalanine N-methylamide (MDL MFCD00038238)
- Molecular formula : C₆H₁₂N₂O₂.
- Key differences: Combines acetylated amine and methylamide (-CONHCH₃) groups. Increased hydrophobicity compared to N,N-Dimethyl-DL-alaninamide. Applications: Potential use in peptide mimetics or stability studies ().
Data Table: Comparative Analysis of Alanine Derivatives
Research Findings and Implications
Solubility and Reactivity
- Amide vs. Carboxylic Acid : The amide group in N,N-Dimethyl-DL-alaninamide reduces acidity (pKa ~0.5 for amide protons) and enhances hydrogen-bonding capacity compared to carboxylic acids. This may improve solubility in polar aprotic solvents like DMF ().
Biological Activity
N,N-Dimethylz-DL-alaninamide is a compound of significant interest due to its biological activities and potential therapeutic applications. This article reviews the compound's biological activity, including its metabolic pathways, physiological roles, and implications in various biological systems.
Chemical Structure and Properties
This compound is a derivative of alanine, characterized by the presence of two methyl groups attached to the nitrogen atom. Its chemical formula is . The structural configuration allows it to participate in various biochemical reactions, influencing its biological activity.
Metabolism and Physiological Role
The metabolism of this compound involves its conversion into other biologically active compounds. Research indicates that it can be metabolized into N,N-dimethylglycine (DMG) , which has been shown to play a role in osmotic regulation and cellular stress responses. DMG acts as an osmoprotectant in various organisms, helping them cope with high salinity and thermal stress conditions .
Enzymatic Pathways
The enzymatic pathways involving this compound include:
- Conversion to DMG : This process is facilitated by specific enzymes such as dimethylglycine dehydrogenase (DMGDH), which has been characterized in studies involving Chromohalobacter salexigens. The enzyme exhibits dual coenzyme specificity, preferring NAD+ over NADP+ and operates optimally at pH 7.0 and 60°C .
- Catabolism : The catabolism of DMG results in the release of ammonium ions, which can be utilized by the organism for nitrogen metabolism. This pathway is crucial for organisms under osmotic stress, as it helps maintain nitrogen balance within cells .
Osmoprotective Effects
This compound has demonstrated osmoprotective effects in various studies:
- In Yersinia enterocolitica, the presence of DMG alleviated the adverse effects of salinity on growth, showing about 90% efficacy compared to glycine betaine .
- In Bacillus subtilis, exogenous DMG uptake improved osmotic and thermal tolerance under stressful environmental conditions .
Clinical Applications
Research has explored the potential therapeutic applications of this compound in treating metabolic disorders and enhancing cellular resilience. For instance:
- Contracture Treatment : A patent outlines methods for treating contractures using formulations that may involve compounds like this compound, highlighting its potential role in muscle relaxation and recovery from ischemic conditions .
- Neoplasia Disorders : Studies suggest that combinations involving matrix metalloproteinase inhibitors with compounds like this compound could enhance treatment efficacy for various neoplasia disorders while minimizing adverse effects associated with higher dosages .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
